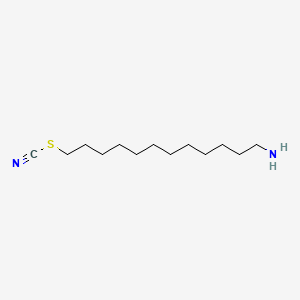

Thiocyanic acid, (12-aminododecyl) ester

Description

This structure confers amphiphilic properties, combining hydrophobic (long alkyl chain) and hydrophilic (amine and thiocyanate) moieties.

Properties

CAS No. |

64047-97-8 |

|---|---|

Molecular Formula |

C13H26N2S |

Molecular Weight |

242.43 g/mol |

IUPAC Name |

12-aminododecyl thiocyanate |

InChI |

InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2 |

InChI Key |

NAJZMMXVEXOFBK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCSC#N)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .

Industrial Production Methods

Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, (12-aminododecyl) ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield thiocyanic acid and 12-aminododecanol.

Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.

Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, leading to the formation of a carboxylate salt and an alcohol.

Major Products Formed

Hydrolysis: Thiocyanic acid and 12-aminododecanol.

Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, (12-aminododecyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Comparison

Thiocyanic acid esters vary in alkyl/aryl substituents and functional groups. Key structural distinctions include:

Key Insights :

- Aromatic analogs (e.g., p-aminophenyl ester, ) exhibit electronic effects (e.g., resonance stabilization) absent in aliphatic derivatives.

Physical and Thermodynamic Properties

Key Insights :

- The 12-aminododecyl ester likely has lower volatility than methyl or ethyl thiocyanates () due to its higher molecular weight.

- Its amine group may improve aqueous solubility compared to non-amino analogs like n-dodecyl thiocyanate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.